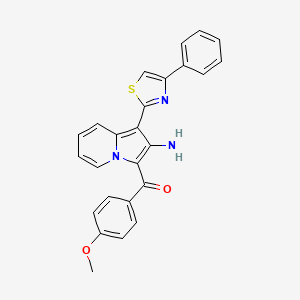![molecular formula C17H14N4O3S B2540105 N-(2-furylmethyl)-2-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)acetamide CAS No. 852691-87-3](/img/no-structure.png)
N-(2-furylmethyl)-2-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-furylmethyl)-2-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)acetamide is a useful research compound. Its molecular formula is C17H14N4O3S and its molecular weight is 354.38. The purity is usually 95%.
BenchChem offers high-quality N-(2-furylmethyl)-2-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-furylmethyl)-2-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis Techniques
The synthesis of compounds similar to N-(2-furylmethyl)-2-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)acetamide involves various techniques. For instance, a series of acetamides were synthesized using (4-oxo-2-thioxo-1,4-dihydro-3(2H)-quinazolinyl)acetic acid reacted with appropriate amines in the presence of N, N′-carbonyldiimidazole. This method showcased the ability to create compounds with potential biological activities (Bunyatyan et al., 2020).
Anticancer and Anticonvulsant Activities
Compounds in this category have been tested for various biological activities. For example, certain compounds demonstrated weak to moderate anticonvulsant effects in a pentylenetetrazole-induced seizure model in mice. These findings indicate a potential application of these compounds in developing anticonvulsant drugs (Bunyatyan et al., 2020). Moreover, some of these compounds have shown promising anticancer activities. For instance, specific compounds selectively influenced non-small cell lung and CNS cancer cell lines, with particular compounds demonstrating significant activity against certain cancer cell lines, indicating their potential as anticancer agents (Berest et al., 2011).
Molecular Studies and SAR Analysis
Cytotoxicity and Molecular Docking
The cytotoxicity of these compounds was evaluated using bioluminescence inhibition of bacterium Photobacterium leiognathi Sh1. Molecular docking studies predicted the affinity of the synthesized substances to the epidermal growth factor receptor (EGFR), showcasing their potential in targeted cancer therapy (Antypenko et al., 2016). In vitro anticancer activity studies further reinforced the potential of these compounds in therapeutic applications, with some compounds showing high activity against various cancer cell lines. Structure-activity relationship (SAR) analysis provided insights into the molecular features contributing to their biological activities (Kovalenko et al., 2012).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(2-furylmethyl)-2-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)acetamide involves the condensation of 2-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)acetic acid with 2-furylacetaldehyde followed by the addition of ammonia to form the final product.", "Starting Materials": [ "2-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)acetic acid", "2-furylacetaldehyde", "Ammonia" ], "Reaction": [ "Step 1: Condensation of 2-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)acetic acid with 2-furylacetaldehyde in the presence of a suitable condensing agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form N-(2-furylmethyl)-2-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)acetamide intermediate.", "Step 2: Addition of ammonia to the intermediate obtained in step 1 to form the final product N-(2-furylmethyl)-2-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)acetamide.", "Step 3: Purification of the final product by recrystallization or column chromatography." ] } | |
Número CAS |
852691-87-3 |
Nombre del producto |
N-(2-furylmethyl)-2-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)acetamide |
Fórmula molecular |
C17H14N4O3S |
Peso molecular |
354.38 |
Nombre IUPAC |
N-(furan-2-ylmethyl)-2-(3-oxo-5-sulfanylidene-1,2-dihydroimidazo[1,2-c]quinazolin-2-yl)acetamide |
InChI |
InChI=1S/C17H14N4O3S/c22-14(18-9-10-4-3-7-24-10)8-13-16(23)21-15(19-13)11-5-1-2-6-12(11)20-17(21)25/h1-7,13,19H,8-9H2,(H,18,22) |
Clave InChI |
ANWHJSFASNLVCU-UHFFFAOYSA-N |
SMILES |
C1=CC2=C3NC(C(=O)N3C(=S)N=C2C=C1)CC(=O)NCC4=CC=CO4 |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



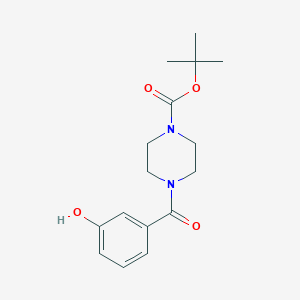


![2-(4-fluorophenoxy)-N-{[7-(3-methyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}acetamide](/img/structure/B2540026.png)
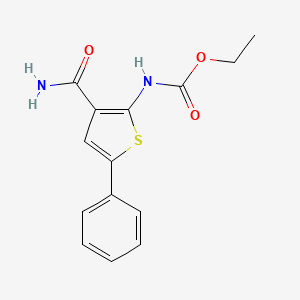
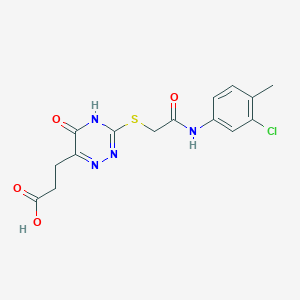
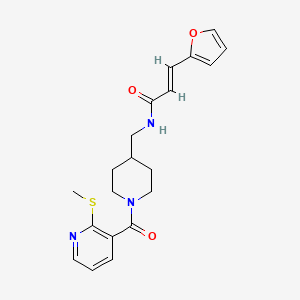
![[(1S,3S)-2,2-Dimethyl-3-phenylcyclopropyl]methanamine;hydrochloride](/img/structure/B2540030.png)
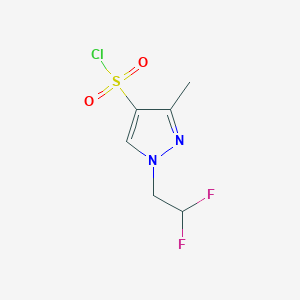
![3-Bromo-6,7-dihydro-5H-pyrrolo[3,4-B]pyridine 2hcl](/img/structure/B2540035.png)


